molecular formula C14H23BrClN3O2 B1226487 Bromopride hydrochloride CAS No. 52423-56-0

Bromopride hydrochloride

Cat. No.: B1226487
CAS No.: 52423-56-0
M. Wt: 380.71 g/mol
InChI Key: SGQFXUUDHWNAIN-UHFFFAOYSA-N
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Description

Bromopride hydrochloride is a substituted benzamide, closely related to metoclopramide. It is a dopamine antagonist with prokinetic properties, widely used as an antiemetic. This compound is not available in the United States but is marketed in several other countries, including Brazil. It is used to treat nausea and vomiting, including postoperative nausea and vomiting, gastroesophageal reflux disease, and as preparation for endoscopy and radiographic studies of the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopride hydrochloride is synthesized through a multi-step process. The synthesis typically involves the bromination of 4-amino-2-methoxybenzoic acid, followed by the formation of the amide bond with 2-(diethylamino)ethylamine. The reaction conditions often include the use of bromine or a brominating agent, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromopride hydrochloride undergoes various chemical reactions, including:

    Oxidation: Bromopride can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert bromopride into its reduced forms, which may have different pharmacological properties.

    Substitution: Bromopride can undergo substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bromopride N-oxide, while reduction can yield the corresponding amine .

Scientific Research Applications

Bromopride hydrochloride has several scientific research applications, including:

Mechanism of Action

Bromopride hydrochloride exerts its effects by blocking dopamine-2 receptors in the central nervous system and gastrointestinal tract. This blockade prevents dopamine from binding to its receptors, thereby reducing nausea and vomiting. Additionally, bromopride enhances gastrointestinal motility by increasing the release of acetylcholine, which stimulates smooth muscle contraction .

Comparison with Similar Compounds

    Metoclopramide: Similar to bromopride but contains a chlorine atom instead of a bromine atom. Both compounds are dopamine antagonists with prokinetic properties.

    Domperidone: Another dopamine antagonist used as an antiemetic, but with a different chemical structure.

Uniqueness: Bromopride hydrochloride is unique due to its specific substitution pattern, which includes a bromine atom. This substitution affects its pharmacokinetic properties, such as bioavailability and half-life, making it distinct from other similar compounds .

Properties

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQFXUUDHWNAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4093-36-1
Record name Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50966849
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52423-56-0
Record name Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52423-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052423560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7C7WX94Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cascapride counteract the negative effects of non-steroidal antirheumatic agents (NSAIDs) on the gastric mucosa?

A1: NSAIDs work by inhibiting prostaglandin synthesis, which are crucial for maintaining a healthy gastric mucosal barrier. This inhibition leads to reduced gastric mucosal perfusion, compromised cytoprotective factors, and increased back diffusion of H+ ions into mucosal cells []. These effects collectively impair the gastric mucosal barrier, leading to gastrointestinal issues.

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